molecular formula C8H8N2O2S2 B8697904 6-amino-1-benzothiophene-2-sulfonamide

6-amino-1-benzothiophene-2-sulfonamide

Cat. No.: B8697904
M. Wt: 228.3 g/mol
InChI Key: BAXDQXBRPAMCRX-UHFFFAOYSA-N
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Description

6-amino-1-benzothiophene-2-sulfonamide is an organic compound with the molecular formula C8H8N2O2S2 It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-benzothiophene-2-sulfonamide typically involves the following steps:

    Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.

    Amination: The final step involves the introduction of the amino group at the 6-position of the benzo[b]thiophene ring. This can be achieved through nucleophilic substitution reactions using amines.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-amino-1-benzothiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 6-amino-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. Additionally, the compound’s ability to form hydrogen bonds and other interactions with biological molecules contributes to its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-sulfonamide: Lacks the amino group, resulting in different chemical and biological properties.

    6-Aminobenzo[b]thiophene: Lacks the sulfonamide group, affecting its reactivity and applications.

    Sulfanilamide: A simpler sulfonamide compound with different structural features.

Uniqueness

6-amino-1-benzothiophene-2-sulfonamide is unique due to the presence of both the amino and sulfonamide groups on the benzo[b]thiophene core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8N2O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

6-amino-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C8H8N2O2S2/c9-6-2-1-5-3-8(14(10,11)12)13-7(5)4-6/h1-4H,9H2,(H2,10,11,12)

InChI Key

BAXDQXBRPAMCRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)SC(=C2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Acetamido-2-sulfamoylbenzo[b]thiophene (0.8 g, 3 mmole) was suspended in 1N HCl (24 ml). The stirred mixture was heated to refluxing for 1 hour when a clear solution was obtained. After dilution with water (25 ml), the cooled solution was neutralized with saturated NaHCO3 solution. The product precipitated and was collected to obtain 0.57 g (83%), m.p. 240-241° C. dec. This material was combined with 1.3 g of comparable crude product from two other runs and recrystallized from CH3CN, decolorizing with charcoal, to yield 1.46 g of 6-amino-2-sulfamoylbenzo[b]thiophene, m.p. 239-240° C (dec).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
comparable crude product
Quantity
1.3 g
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Five

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